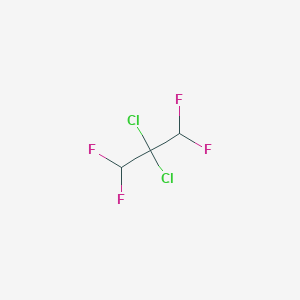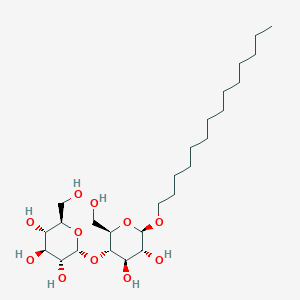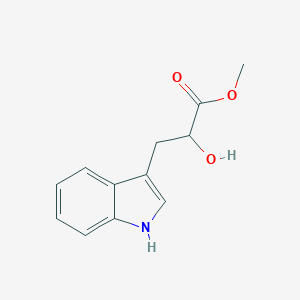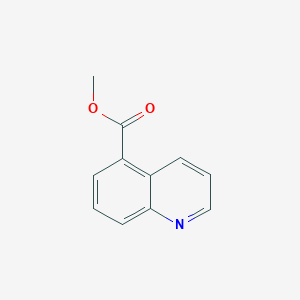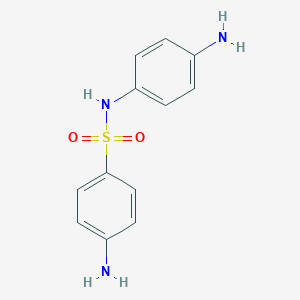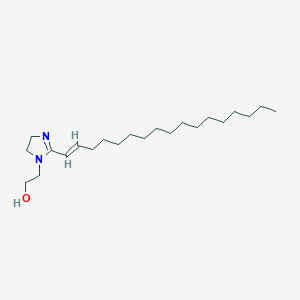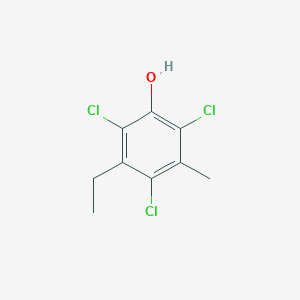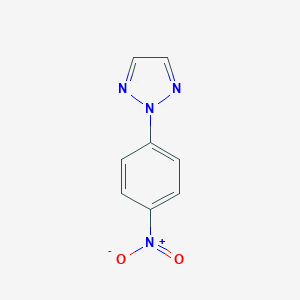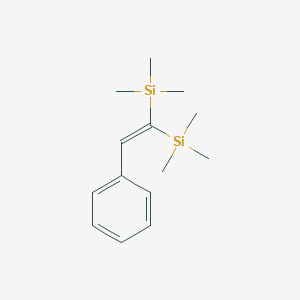
Silane, (phenylethenylidene)bis(trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (phenylethenylidene)bis(trimethyl-) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PTMSP (poly(1-trimethylsilyl-1-propyne)) and has a high gas permeation rate, making it a promising material for membrane separation processes. In
Mecanismo De Acción
The mechanism of action of Silane, (phenylethenylidene)bis(trimethyl-) is not well understood. However, it is believed that the high gas permeation rate of PTMSP is due to its unique structure, which allows for the efficient transport of gases through the polymer matrix. The high sensitivity of PTMSP to certain gases is thought to be due to the interaction of the gas molecules with the polymer chains.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Silane, (phenylethenylidene)bis(trimethyl-). However, studies have shown that PTMSP is biocompatible and has been used in medical applications such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Silane, (phenylethenylidene)bis(trimethyl-) in lab experiments is its high gas permeation rate, which allows for the efficient separation of gases. PTMSP is also easy to process and can be synthesized using a variety of methods. However, one of the main limitations of using PTMSP in lab experiments is its high cost compared to other polymer materials.
Direcciones Futuras
There are several future directions for the research and development of Silane, (phenylethenylidene)bis(trimethyl-). One area of research is the optimization of PTMSP membranes for gas separation applications, including the development of new catalysts for polymerization and the modification of the polymer structure to improve selectivity and permeability. Another area of research is the development of PTMSP-based sensors for environmental monitoring and medical applications. Finally, there is potential for the use of PTMSP in the development of new materials for tissue engineering and drug delivery.
Métodos De Síntesis
Silane, (phenylethenylidene)bis(trimethyl-) can be synthesized using a variety of methods, including the polymerization of 1-trimethylsilyl-1-propyne (TMSP) monomer. The polymerization process involves the use of a catalyst, typically a transition metal complex, which initiates the reaction and leads to the formation of a high molecular weight polymer. Other methods for synthesizing PTMSP include electrospinning, which involves the use of an electric field to create nanofibers, and chemical vapor deposition, which involves the deposition of a thin film on a substrate.
Aplicaciones Científicas De Investigación
Silane, (phenylethenylidene)bis(trimethyl-) has a wide range of scientific research applications, including gas separation, fuel cells, and sensors. In gas separation, PTMSP membranes have been shown to have high permeation rates for gases such as hydrogen, carbon dioxide, and methane. This makes them ideal for use in gas separation processes, such as the separation of hydrogen from carbon monoxide in fuel cells. PTMSP has also been used as a sensor material due to its high sensitivity to certain gases, such as ammonia and nitrogen dioxide.
Propiedades
Número CAS |
18415-23-1 |
|---|---|
Nombre del producto |
Silane, (phenylethenylidene)bis(trimethyl- |
Fórmula molecular |
C14H24Si2 |
Peso molecular |
248.51 g/mol |
Nombre IUPAC |
trimethyl-(2-phenyl-1-trimethylsilylethenyl)silane |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clave InChI |
ULXDRKKYNAWJLU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C(=CC1=CC=CC=C1)[Si](C)(C)C |
Otros números CAS |
18415-23-1 |
Sinónimos |
Silane, (phenylethenylidene)bis(trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



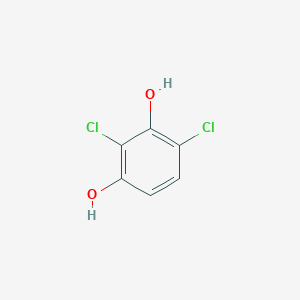
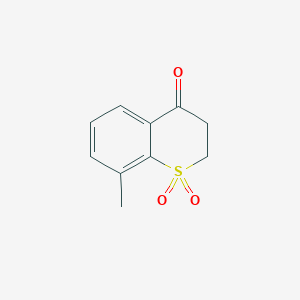
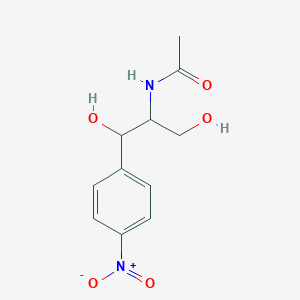
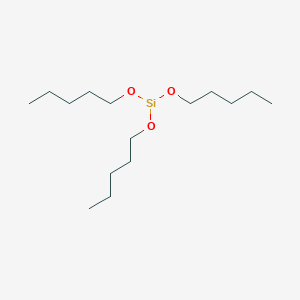
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
